molecular formula C23H20N2O4S B5409766 ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5409766
M. Wt: 420.5 g/mol
InChI Key: MNOTYIZPMXVOMY-TYUKPDHWSA-N
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Description

Ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups, including a furan ring, a thiazolopyrimidine core, and an ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

The synthesis of ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a suitable furan derivative.

    Formation of the ester group: The ester group is typically introduced through esterification reactions using ethyl alcohol and an appropriate carboxylic acid derivative.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions to ensure the desired stereochemistry and purity.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, potentially using catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

Ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and ester group, using reagents like halogens or nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives, depending on the reaction conditions.

Scientific Research Applications

Ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a subject of interest in biological research.

    Medicine: Its potential therapeutic effects are being explored for the development of new drugs and treatments for various diseases.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can interact with specific enzymes or receptors, inhibiting or activating their functions.

    Modulating signaling pathways: The compound may influence various cellular signaling pathways, leading to changes in cell behavior and function.

    Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative stress and potential cell damage or death.

Comparison with Similar Compounds

Ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core and may have similar biological activities and applications.

    Furan-containing compounds: Compounds with a furan ring may exhibit similar reactivity and potential biological activities.

    Ester-containing compounds: Esters are common functional groups in organic chemistry, and compounds with ester groups may have similar chemical properties and reactivity.

The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-3-28-22(27)19-15(2)24-23-25(20(19)17-12-8-14-29-17)21(26)18(30-23)13-7-11-16-9-5-4-6-10-16/h4-14,20H,3H2,1-2H3/b11-7+,18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOTYIZPMXVOMY-TYUKPDHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC=CC4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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